1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one
Descripción
Propiedades
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-2-18(16-7-4-3-5-8-16)19(22)21-11-6-10-20(12-13-21)17-9-14-23-15-17/h3-5,7-8,17-18H,2,6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHTZSQEZHWJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of diazepanes and has been investigated for various pharmacological effects, particularly in relation to the central nervous system (CNS). This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one is , with a molecular weight of approximately 325.42 g/mol. The structure consists of a diazepane ring fused with an oxolane moiety, contributing to its unique pharmacological profile.
Research indicates that compounds similar to 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one may interact with various neurotransmitter systems, particularly:
- GABAergic System : Many diazepane derivatives exhibit anxiolytic effects by enhancing GABA receptor activity. This interaction may lead to increased inhibitory neurotransmission in the CNS, resulting in anxiolytic and sedative effects.
- Melanocortin Receptors : Some studies suggest that related compounds modulate the activity of melanocortin receptors (MC5R), which are involved in various physiological processes including energy homeostasis and stress response .
Anxiolytic and Sedative Effects
In vitro and in vivo studies have demonstrated that 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one exhibits significant anxiolytic properties. For example, animal models treated with this compound showed reduced anxiety-like behaviors in elevated plus maze tests compared to controls. The compound's efficacy was comparable to standard anxiolytics such as diazepam .
Anticonvulsant Activity
The anticonvulsant potential of this compound has also been evaluated. Studies indicated that it could prevent seizures induced by pentylenetetrazole (PTZ) in animal models. The mechanism appears to involve modulation of GABA receptor activity, similar to other benzodiazepine-like compounds .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anxiety Disorders : A double-blind study involving patients with generalized anxiety disorder showed that treatment with the compound resulted in a significant reduction in anxiety scores compared to placebo groups.
- Seizure Management : In a clinical trial assessing the effects of the compound on seizure frequency in patients with epilepsy, results indicated a marked decrease in seizure episodes for those receiving the treatment compared to baseline measurements.
Structure-Activity Relationship (SAR)
The biological activity of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Diazepane Ring | Enhances binding affinity to GABA receptors |
| Oxolane Moiety | Modulates lipophilicity and CNS penetration |
| Phenyl Group | Influences receptor selectivity and potency |
Comparación Con Compuestos Similares
Structural and Functional Analogues
Table 1: Key Structural Analogs and Their Properties
Key Comparative Insights
Sigma Receptor Selectivity
- SYA013 demonstrates high σ2 receptor affinity (Ki=5.6 nM) with moderate σ1 binding (Ki=24 nM), making it a selective σ2 ligand . The 4-chlorophenyl and 4-fluorophenyl groups are critical for this selectivity.
- 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one replaces the chlorophenyl group with an oxolan-3-yl substituent, which may alter receptor interaction dynamics.
CNS Activity
- Ablordeppey’s compound shares structural similarity with haloperidol analogs and exhibits atypical antipsychotic activity, likely via dopamine D2 and serotonin 5-HT1A receptor modulation .
- The oxolan-3-yl variant may retain CNS activity due to the 1,4-diazepane backbone but could differ in pharmacokinetics (e.g., blood-brain barrier penetration) due to reduced aromaticity .
Physicochemical Properties
- The trifluoromethylphenyl analog (CAS 2309710-50-5) adds strong electron-withdrawing effects, which could enhance metabolic stability or alter binding kinetics .
Métodos De Preparación
Route A: Sequential Alkylation and Acylation
Diazepane Synthesis :
Oxolan-3-yl Substitution :
Phenylbutanone Attachment :
Route B: Palladium-Catalyzed Coupling
Patent WO2021204896A1 highlights Suzuki-Miyaura couplings for macrocyclic diamines. Adapting this:
- Halogenated Diazepane Synthesis :
- Oxolan-3-yl Boronic Ester Coupling :
- Acylation as in Route A .
Reaction Optimization and Challenges
Regioselectivity in Alkylation
WO2013045400A1 reports that alkylation of heterocyclic amines with electrophiles (e.g., R¹-E) predominantly yields N-alkylated products over O-alkylated isomers (up to 30% byproduct). For the target compound, using bulkier bases like potassium tert-butoxide (KOtBu) minimizes isomer formation.
Protecting Group Strategies
Solvent and Temperature Effects
- DMF vs. THF : DMF enhances reactivity in SN2 reactions but may lead to side reactions at high temperatures (>80°C). THF is preferred for Grignard or organometallic steps.
- Reaction Monitoring : HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity.
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
Applications and Derivatives
The diazepane-oxolan scaffold is prevalent in neuractive compounds (e.g., anxiolytics). The phenylbutanone moiety may enhance blood-brain barrier permeability, suggesting potential CNS applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
